P2Y2R/GPR17 antagonist 1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P2Y2R/GPR17 antagonist 1 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of a chlorinated aromatic compound with a suitable amine to form an amide bond.
Functional group introduction: Various functional groups, such as nitro groups and sulfonamide groups, are introduced through substitution reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
P2Y2R/GPR17 antagonist 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Various substitution reactions can be used to introduce or modify functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenated compounds and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research or as intermediates in the synthesis of other compounds.
Scientific Research Applications
P2Y2R/GPR17 antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the P2Y2 and GPR17 receptors and their roles in various chemical processes.
Industry: Used in the development of new drugs targeting P2Y2 and GPR17 receptors.
Mechanism of Action
P2Y2R/GPR17 antagonist 1 exerts its effects by binding to the P2Y2 and GPR17 receptors, thereby inhibiting their activity. This inhibition blocks the signaling pathways mediated by these receptors, which are involved in various physiological and pathological processes. The compound’s dual antagonistic activity makes it a valuable tool for studying the complex interactions between these receptors and their ligands .
Comparison with Similar Compounds
P2Y2R/GPR17 antagonist 1 is unique due to its dual antagonistic activity against both P2Y2 and GPR17 receptors. Similar compounds include:
AR-C118925: A selective P2Y2 receptor antagonist with potential therapeutic applications.
MRS2179: A selective P2Y1 receptor antagonist used in various research studies.
PPADS: A non-selective P2 receptor antagonist that has been used to study the role of P2 receptors in various biological processes.
These compounds differ in their selectivity and potency, making this compound a unique and valuable tool for research.
Properties
Molecular Formula |
C19H13ClN2O6S |
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Molecular Weight |
432.8 g/mol |
IUPAC Name |
(3-nitrophenyl) 4-[(2-chlorobenzoyl)amino]benzenesulfonate |
InChI |
InChI=1S/C19H13ClN2O6S/c20-18-7-2-1-6-17(18)19(23)21-13-8-10-16(11-9-13)29(26,27)28-15-5-3-4-14(12-15)22(24)25/h1-12H,(H,21,23) |
InChI Key |
YGSIMJKEUKTDFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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